2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate
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Overview
Description
2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate is a complex compound that features a ruthenium center coordinated with bipyridine and isothiocyanate ligands. This compound is of significant interest in the field of coordination chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate typically involves the coordination of ruthenium with bipyridine ligands. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the process may require heating to facilitate the coordination reaction .
Industrial Production Methods
The use of automated reactors and precise control of reaction conditions would be essential to ensure consistency and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can occur, typically involving reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new coordination compounds .
Scientific Research Applications
2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as light-emitting diodes (LEDs) and solar cells
Mechanism of Action
The mechanism of action of this compound involves the coordination of ruthenium with bipyridine and isothiocyanate ligands, which allows it to participate in various redox reactions. The molecular targets and pathways involved include interaction with cellular components in biological systems, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine-4,4’-dicarboxylic acid: Similar in structure but lacks the ruthenium center.
Ruthenium(III) chloride: Another ruthenium-based compound but with different ligands.
2,2’-Bipyridine-5,5’-dicarboxylic acid: Similar bipyridine structure but with different functional groups
Uniqueness
The uniqueness of 2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate lies in its combination of ruthenium with bipyridine and isothiocyanate ligands, which imparts distinct electronic and structural properties that are not found in similar compounds .
Properties
Molecular Formula |
C58H86N8O8Ru2S2+2 |
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Molecular Weight |
1289.6 g/mol |
IUPAC Name |
2-(4-carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate |
InChI |
InChI=1S/2C16H36N.2C12H8N2O4.2CNS.2Ru/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;;/h2*5-16H2,1-4H3;2*1-6H,(H,15,16)(H,17,18);;;;/q2*+1;;;2*-1;2*+2/p-2 |
InChI Key |
QKXXEUYWTMJGOS-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C(=[N-])=S.C(=[N-])=S.[Ru+2].[Ru+2] |
Origin of Product |
United States |
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